molecular formula C24H19NO5 B11138235 2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11138235
M. Wt: 401.4 g/mol
InChI Key: AMQWWYFYSYNPAR-UHFFFAOYSA-N
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Description

2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include furan derivatives, phenolic compounds, and chromeno-pyrrole frameworks. The reaction conditions may involve:

    Condensation Reactions: Combining furan-2-carbaldehyde with 3-hydroxybenzaldehyde under acidic or basic conditions to form the intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of catalysts such as Lewis acids to form the chromeno-pyrrole core.

    Functional Group Modifications: Introduction of methyl groups and other functional groups through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and phenolic moieties, leading to the formation of quinones and other oxidized products.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the furan moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced analogs of the original compound.

Scientific Research Applications

2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Investigation of its properties for use in organic electronics or as a component in polymeric materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit or activate enzymes by binding to their active sites. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    1-(3-hydroxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the furan-2-ylmethyl group, which may influence its overall properties.

Uniqueness

The presence of both furan and chromeno-pyrrole moieties, along with the specific substitution pattern, makes 2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione unique

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H19NO5/c1-13-9-18-19(10-14(13)2)30-23-20(22(18)27)21(15-5-3-6-16(26)11-15)25(24(23)28)12-17-7-4-8-29-17/h3-11,21,26H,12H2,1-2H3

InChI Key

AMQWWYFYSYNPAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)O

Origin of Product

United States

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